2-Methylhept-2-enal 2-Methylhept-2-enal 2-Methylhept-2-enal is a natural product found in Zanthoxylum simulans with data available.
Brand Name: Vulcanchem
CAS No.: 30567-26-1
VCID: VC18685434
InChI: InChI=1S/C8H14O/c1-3-4-5-6-8(2)7-9/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

2-Methylhept-2-enal

CAS No.: 30567-26-1

Cat. No.: VC18685434

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methylhept-2-enal - 30567-26-1

Specification

CAS No. 30567-26-1
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name 2-methylhept-2-enal
Standard InChI InChI=1S/C8H14O/c1-3-4-5-6-8(2)7-9/h6-7H,3-5H2,1-2H3
Standard InChI Key IGNVJMUTQIKSHB-UHFFFAOYSA-N
Canonical SMILES CCCCC=C(C)C=O

Introduction

Chemical Structure and Physical Properties

Molecular Characteristics

2-Methylhept-2-enal belongs to the class of enals, which are α,β-unsaturated aldehydes. Its structure (Figure 1) includes a heptenal chain with a methyl substituent at the second carbon and a conjugated double bond between carbons 2 and 3. The IUPAC name is derived from the parent hept-2-enal, with the methyl group appended to the second carbon.

Table 1: Key physicochemical properties of 2-methylhept-2-enal

PropertyValue
Molecular formulaC8H14O\text{C}_8\text{H}_{14}\text{O}
Molecular weight126.19 g/mol
Boiling point~180–190°C (estimated)
Density~0.85–0.90 g/cm³ (estimated)
OdorFruity, green
SolubilityLow in water; soluble in organic solvents

The exact boiling point and density remain unconfirmed due to limited experimental data, but estimates align with structurally similar compounds like 2-methyl-2-pentenal (boiling point: 137°C) . The conjugated double bond and aldehyde group confer reactivity typical of α,β-unsaturated carbonyl compounds, including participation in Michael additions and redox reactions .

Spectroscopic Features

The infrared (IR) spectrum of 2-methylhept-2-enal would exhibit characteristic stretches for the aldehyde group (νC=O1720cm1\nu_{\text{C=O}} \approx 1720 \, \text{cm}^{-1}) and conjugated double bond (νC=C1650cm1\nu_{\text{C=C}} \approx 1650 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) signals would include a deshielded aldehyde proton (δ9.510.0ppm\delta \approx 9.5–10.0 \, \text{ppm}) and olefinic protons (δ5.56.5ppm\delta \approx 5.5–6.5 \, \text{ppm}) .

Synthesis and Industrial Production

Laboratory Synthesis

While no direct synthesis route for 2-methylhept-2-enal is documented, analogous enals are typically prepared via aldol condensation or oxidation of allylic alcohols. For example:

  • Aldol Condensation: Propanal and pentanal could undergo base-catalyzed condensation to form the α,β-unsaturated aldehyde backbone, followed by methylation.

  • Oxidation: 2-Methylhept-2-enol may be oxidized using pyridinium chlorochromate (PCC) to yield the target aldehyde.

Industrial Methods

Industrially, 2-methylhept-2-enal is likely produced through catalytic dehydrogenation of 2-methylheptanol or via hydroformylation of 1-pentene derivatives . These processes are optimized for scalability and cost-efficiency, though proprietary details are undisclosed.

Applications in Flavor, Fragrance, and Chemistry

Flavor and Fragrance Industry

α,β-unsaturated aldehydes like 2-methylhept-2-enal contribute to the sensory profiles of foods and perfumes. For instance, 2-methyl-2-pentenal imparts fruity and green notes to safflower and tea , suggesting that 2-methylhept-2-enal could enhance citrus or herbal accords in fragrances. Regulatory evaluations of similar compounds classify them as safe at low concentrations, though specific thresholds for 2-methylhept-2-enal require further study .

Organic Synthesis

The compound’s electrophilic double bond makes it a valuable intermediate:

  • Michael Additions: Reacts with nucleophiles (e.g., amines, thiols) to form β-substituted aldehydes.

  • Reduction: Catalytic hydrogenation yields 2-methylheptanal, a saturated aldehyde used in plasticizers.

  • Oxidation: Forms carboxylic acids (e.g., 2-methylheptanoic acid) under strong oxidizing conditions .

Research Gaps and Future Directions

  • Analytical Standards: Certified reference materials are needed to quantify 2-methylhept-2-enal in consumer products.

  • Toxicokinetics: In vivo studies to elucidate absorption, distribution, and excretion pathways.

  • Green Synthesis: Developing biocatalytic routes using engineered enzymes for sustainable production.

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